Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate
Description
Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate is an α-amino ester featuring a cyano group and a p-tolyl (4-methylphenyl) substituent on the central carbon. Its structure combines electron-withdrawing (cyano) and electron-donating (p-tolyl) groups, which influence its reactivity and physicochemical properties. This compound is synthesized via Knoevenagel condensation, a common method for preparing α-cyano esters, as demonstrated in analogous reactions involving ethyl cyanoacetate and aromatic aldehydes .
Properties
IUPAC Name |
ethyl 2-[[cyano-(4-methylphenyl)methyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-17-13(16)9-15-12(8-14)11-6-4-10(2)5-7-11/h4-7,12,15H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCJZLZWEMAAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C#N)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate is typically synthesized through a multistep process. One common method involves the reaction of triethyl orthoformate with a 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylate derivative. The reaction conditions often require the use of solvents such as toluene and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.
Biology: The compound can be utilized in the development of bioactive molecules for pharmaceutical research.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form carboxylic acids. These reactions are facilitated by the presence of specific enzymes or catalysts that target the functional groups within the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in α-Cyano Esters
Ethyl 2-cyano-2-(p-tolyl)acetate (CAS 39266-20-1)
- Structure: Similar to the target compound but lacks the amino group.
- Synthesis: Prepared via Knoevenagel condensation of p-tolualdehyde with ethyl cyanoacetate .
- Key Difference: The absence of the amino group reduces nucleophilicity and hydrogen-bonding capacity, impacting solubility and biological activity.
Ethyl 2-amino-2-cyanoacetate (CAS 32683-02-6)
- Structure: Contains both amino and cyano groups but lacks the p-tolyl substituent.
- Properties: Higher polarity due to the free amino group, enhancing solubility in polar solvents .
- Applications : Used in heterocyclic synthesis (e.g., pyrroles and thiadiazoles) .
Ethyl 2-[(2,2-dicyanovinyl)amino]acetate (CAS 1247425-24-6)
- Structure: Features a dicyanovinyl group instead of a single cyano substituent.
Aromatic Substitution Effects
Ethyl 2-oxo-2-(p-tolyl)acetate
- Structure: Replaces the cyano and amino groups with a ketone.
- Synthesis : Derived from ethyl 2-nitro-2-(p-tolyl)acetate via reduction (67% yield) .
- NMR Data: Distinct downfield shifts for the ketone carbonyl (δ ~7.92 ppm for aromatic protons) compared to cyano/amino analogs .
Ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate (CAS 1000339-81-0)
- Structure : Substitutes p-tolyl with a 4-fluorophenyl group.
Functional Group Modifications
Ethyl 2-(2-hydroxyethyl)amino]acetate (CAS 395058-87-4)
- Structure: Replaces the cyano and p-tolyl groups with a hydroxyethyl chain.
- Applications : Used in prodrug design due to its hydrophilic character .
Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate (CAS 669083-44-7)
- Structure: Incorporates a pyridine ring and methylamino group.
- Bioactivity: Potential metal-chelating properties for coordination chemistry or catalysis .
Physicochemical and Spectral Comparisons
Polymer Chemistry
- Ethyl 2-cyano-3-phenyl-2-propenoates copolymerize with vinyl acetate, forming thermally stable polymers . The target compound’s amino group may introduce hydrogen-bonding interactions, affecting polymer crystallinity.
Biological Activity
Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound possesses a complex structure that includes an ethyl ester and a cyano group attached to a p-tolyl methyl amino moiety. The presence of these functional groups contributes to its diverse interactions with biological systems, enhancing its potential as a therapeutic agent.
Pharmacological Activities
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Compounds with similar structural motifs have demonstrated notable antimicrobial properties. For instance, derivatives containing the cyano group are known to exhibit activity against various bacterial strains. In vitro studies have shown that related compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. The presence of the p-tolyl group may enhance its interaction with inflammatory mediators, suggesting a mechanism for reducing inflammation .
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. Similar compounds have been shown to affect key signaling pathways involved in tumor growth, making this compound a subject of interest for cancer research .
Synthesis Methods
The synthesis of this compound can be accomplished through various routes. A common method involves the reaction of ethyl chloroacetate with p-tolylmethylamine in the presence of a suitable base, followed by cyanation using sodium cyanide. Controlling reaction conditions is crucial for optimizing yield and purity.
Case Study 1: Antimicrobial Evaluation
In a study focused on related pyrazole derivatives, compounds exhibiting similar functional groups were evaluated for their antimicrobial efficacy. The results indicated that these derivatives had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria, highlighting the potential effectiveness of structurally similar compounds .
Case Study 2: Anti-inflammatory Activity
Research has shown that compounds with cyano and p-tolyl groups can significantly reduce inflammation markers in vitro. For example, derivatives tested in cellular models demonstrated reduced levels of cytokines associated with inflammation, suggesting that this compound may exert similar effects .
Comparative Analysis Table
The following table summarizes the biological activities and notable properties of this compound compared to structurally related compounds:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| This compound | Structure | Potential antimicrobial and anti-inflammatory activity |
| Ethyl 2-(4-methylphenyl)-2-hydroxyiminoacetate | Structure | Anti-inflammatory activity |
| Ethyl 3-(tetrazolium)-3-hydroxybutyrate | Structure | Antimicrobial properties |
| Ethyl 4-amino-thiazole derivatives | Structure | Anticancer activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
